molecular formula C5H6LiNO3S2 B6605170 lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate CAS No. 2219368-57-5

lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate

Cat. No.: B6605170
CAS No.: 2219368-57-5
M. Wt: 199.2 g/mol
InChI Key: UOFDOGVSORBGHS-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a lithium ion, a methoxy group, and a sulfinate group attached to the thiazole ring.

Preparation Methods

The synthesis of lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate typically involves the reaction of 5-methoxy-2-methyl-1,3-thiazole-4-sulfinic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate can be compared with other thiazole derivatives, such as:

The presence of the methoxy and methyl groups in this compound makes it unique and may contribute to its specific properties and applications.

Properties

IUPAC Name

lithium;5-methoxy-2-methyl-1,3-thiazole-4-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S2.Li/c1-3-6-4(11(7)8)5(9-2)10-3;/h1-2H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFDOGVSORBGHS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=C(S1)OC)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiNO3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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